molecular formula C10H11NO2 B1338119 N-(4-Formyl-3-methylphenyl)acetamide CAS No. 84257-50-1

N-(4-Formyl-3-methylphenyl)acetamide

Cat. No.: B1338119
CAS No.: 84257-50-1
M. Wt: 177.2 g/mol
InChI Key: OQWBSIMVDHAYEQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Formyl-3-methylphenyl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-(4-formyl-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBSIMVDHAYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-[4-(Hydroxymethyl)-3-methylphenyl]acetamide (D77) (0.36 g, 2 mmol) and manganese dioxide (0.875 g, 10 mmol) were combined in acetonitrile (16 mL) and heated to 120° C. in the microwave for 7 minutes. The MnO2 was filtered off and the reaction mixture was concentrated to give the crude product which was purified by column chromatography. Elution with 0-100% ethyl acetate/petroleum ether yielded the title compound as a cream solid (0.326 g). δH (CDCl3, 400 MHz) 10.17 (1H, s), 7.77 (1H, d), 7.51 (1H, d), 7.45 (1H, s), 7.36 (1H, br.s), 2.66 (3H, s), 2.22 (3H, s). MS (ES): MH+ 178.2.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0.875 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 500-ml flask, place 12.0 g (0.3 m) of sodium hydroxide pellets, 6.41 g (0.2 m) of sulfur powder, 18.0 g (0.075 m) of sodium sulfide nonahydrate, and 140 ml of distilled water. Heat the mixture with good stirring to about 70 C. to make an orange-red solution. In a 100-ml beaker, place 22.7 g (0.15 m) of 4-nitro-o-xylene, 2.4 g (5 mole %) of tetrabutlammonium bromide and 30 ml of isopropyl alcohol. Warm it to 50 C. with occasional stirring to make a clear pale-yellow solution. Add the solution in the beaker to the mixture in the 500-ml flask and use 10 ml of isopropyl alcohol to rinse the beaker and add to the reaction mixture. Heat the mixture with vigorous stirring under gentle reflux for 4.5 hours. Distill off isopropyl alcohol till approximately 50 ml of distillate is collected and pot/vapor temperature reaches to 100 C. Cool the reaction mixture to 20 C. Add 100 ml of propyl acetate and stir vigorously at room temperature for 5 minutes, and let layers settle. Separate off bottom water layer. Wash propyl acetate solution with 100 ml of water. Add 27 g (0.45 m) of acetyl anhydride slowly to propyl acetate solution containing 4-amino-2-methylbenzaldehyde. Stir the mixture at 40 C. for 1 hour. Add 100 ml of heptane and cool the mixture to room temperature. Stir slurry in a cold water bath for 1 hour. Collect solid, wash with 1:1 propyl acetate/heptane and dry to give 18.0 g (68%) of 4-acetylamino-2-methylbenzaldehyde.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
22.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
reactant
Reaction Step Seven
Name
Quantity
140 mL
Type
solvent
Reaction Step Eight

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